2-(2,3-Difluorophenyl)ethanol
Description
Contextual Significance of Fluorinated Organic Compounds in Contemporary Research
The strategic incorporation of fluorine atoms into organic molecules is a widely recognized and powerful tool in contemporary chemical research, particularly in drug discovery. ucd.ietandfonline.com Fluorine's unique physicochemical properties, such as its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological and chemical characteristics. nih.gov
In medicinal chemistry, fluorination can enhance a range of crucial parameters, including metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins. ucd.ie By selectively replacing hydrogen atoms or hydroxyl groups with fluorine, chemists can block sites of metabolic degradation and modulate the electronic environment of a molecule, often leading to improved potency and a more desirable pharmacokinetic profile. ucd.ie The prevalence of this strategy is underscored by the fact that a significant percentage of new drugs approved by the U.S. Food and Drug Administration (FDA) are organofluorine compounds. tandfonline.com
Rationale for Focused Investigation on 2-(2,3-Difluorophenyl)ethanol
While the benefits of fluorination are well-established, the specific effects are highly dependent on the number and position of the fluorine atoms on an aromatic ring. The compound this compound is a subject of interest due to its distinct substitution pattern. Unlike more commonly studied isomers, the ortho and meta positioning of the two fluorine atoms creates a unique electronic and conformational profile. This specific arrangement can influence intramolecular interactions and the way the molecule presents itself to enzymes or receptors when incorporated into a larger, biologically active compound.
The investigation into this compound is driven by its potential as a versatile chiral building block. americanelements.com Chiral alcohols are invaluable precursors in the synthesis of enantiomerically pure pharmaceuticals, where a single enantiomer often accounts for the desired therapeutic activity while the other may be inactive or even contribute to adverse effects. The development of efficient synthetic methods, particularly asymmetric or enzymatic processes, to produce specific stereoisomers of such building blocks is a key area of process research. nih.govresearchgate.net Therefore, the rationale for its focused study lies in its potential to serve as a key intermediate for novel, patentable chemical entities with potentially improved pharmacological properties stemming from its unique difluoro-substitution pattern.
Scope and Objectives of Academic Inquiry Pertaining to this compound
The academic inquiry surrounding this compound is centered on its synthesis and utility as a precursor in organic chemistry. The primary objectives include:
Development of Efficient Synthetic Routes: A major focus is the creation of practical and scalable methods for its synthesis. This includes the exploration of various reduction methods for the precursor, 2',3'-difluoroacetophenone, and the optimization of reaction conditions to ensure high yield and purity.
Asymmetric Synthesis and Chiral Resolution: Given its importance as a chiral intermediate, a significant objective is the development of stereoselective synthetic strategies. This involves the use of chiral catalysts or enzymatic reductions to produce enantiomerically pure (R)- or (S)-2-(2,3-difluorophenyl)ethanol, which are critical for the synthesis of single-enantiomer drugs. nih.gov
Exploration as a Building Block: Research aims to utilize this compound in the synthesis of more complex molecules. By incorporating this fragment into various molecular scaffolds, researchers can systematically study the impact of the 2,3-difluorophenyl motif on the biological activity and physicochemical properties of the resulting compounds.
Physicochemical and Spectroscopic Characterization: A fundamental objective is the thorough characterization of the compound's properties. This includes detailed analysis of its spectroscopic data (NMR, IR, MS) and the precise measurement of its physical properties, which are essential for its identification, quality control, and for predicting its behavior in chemical reactions. epa.govresearchgate.net
Physicochemical Properties of this compound
The fundamental properties of a chemical compound are critical for its application in research and synthesis. Below is a table summarizing the key physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₂O | americanelements.com |
| Molecular Weight | 158.15 g/mol | americanelements.com |
| IUPAC Name | This compound | americanelements.com |
| CAS Number | 126163-30-2 | americanelements.com |
| Boiling Point | 112-114 °C at 15 mmHg | americanelements.com |
| Predicted Polarizability | 14.8 ų | epa.gov |
| Predicted Water Solubility | 1.13e+04 mg/L at 25°C | epa.gov |
| Predicted Vapor Pressure | 1.09e-02 mmHg at 25°C | epa.gov |
| Predicted LogKow | 1.83 | epa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNNHALDGIKSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378941 | |
| Record name | 2-(2,3-Difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126163-30-2 | |
| Record name | 2,3-Difluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126163-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,3 Difluorophenyl Ethanol
Retrosynthetic Analysis of 2-(2,3-Difluorophenyl)ethanol
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule. For this compound, the primary alcohol functionality and the difluorinated phenyl ring are key features guiding the disconnection approach.
Three principal retrosynthetic disconnections can be considered:
Functional Group Interconversion (FGI): The most straightforward approach involves disconnecting the primary alcohol functionality to a more oxidized precursor. The target molecule can be envisioned as the reduction product of (2,3-difluorophenyl)acetic acid or its derivatives, such as the corresponding ester, acyl chloride, or aldehyde. This pathway is highly practical as the reduction of carboxylic acid derivatives is a fundamental and well-established transformation in organic synthesis.
Cα-Cβ Bond Disconnection: An alternative strategy involves cleaving the carbon-carbon bond between the aromatic ring's benzylic carbon and the adjacent CH₂OH group. This disconnection leads to a (2,3-difluorophenyl)methyl synthon (a nucleophilic (C₆H₃F₂)CH₂⁻ or an electrophilic (C₆H₃F₂)CH₂⁺) and a one-carbon synthon, such as formaldehyde (B43269) or cyanide. This approach suggests routes involving Grignard reagents or other organometallics.
C-F Bond Formation: A third, more complex, approach would involve synthesizing the ethanol (B145695) sidechain first and then introducing the fluorine atoms onto the phenyl ring. However, regioselective fluorination late in a synthesis is often challenging and less common than starting with a pre-fluorinated building block.
Based on these analyses, the most viable synthetic strategies originate from precursors like (2,3-difluorophenyl)acetic acid or 2,3-difluorobenzyl halides.
Classical Synthetic Routes to this compound
Traditional synthetic methods provide robust and well-documented pathways to alcohols, primarily through the reduction of carbonyl compounds or via carbon-carbon bond-forming reactions.
Reductive Transformations of Precursors
The reduction of carboxylic acid derivatives is a cornerstone of alcohol synthesis. The key precursor for this route is (2,3-difluorophenyl)acetic acid . sigmaaldrich.com The synthesis of this acid can be achieved through several methods, including:
Carbonylation: Reacting 2,3-difluorobenzyl chloride with carbon monoxide in the presence of a cobalt tetracarbonyl salt catalyst. google.com
Organometallic Route: Performing a reaction between o-difluorobenzene and an organolithium reagent (like n-Butyl Lithium) at low temperatures, followed by quenching with an oxalate (B1200264) ester and subsequent reduction. google.com
Once (2,3-difluorophenyl)acetic acid or its ester is obtained, it can be reduced to this compound. Strong hydride-donating agents are typically required for this transformation.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for the reduction of both carboxylic acids and esters to primary alcohols. masterorganicchemistry.combyjus.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon. organicchemistrytutor.com For a carboxylic acid, the first equivalent of LiAlH₄ acts as a base, deprotonating the acid to form hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.com Subsequent hydride attacks lead to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. organicchemistrytutor.com The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the final alcohol. byjus.com
Sodium Borohydride (NaBH₄): While NaBH₄ is a milder and more selective reducing agent, it is generally not reactive enough to reduce carboxylic acids. However, it can reduce more electrophilic derivatives like acyl chlorides. chemistrysteps.com Therefore, (2,3-difluorophenyl)acetic acid could first be converted to (2,3-difluorophenyl)acetyl chloride (using thionyl chloride, for example), which is then reduced by NaBH₄ to the target alcohol. chemistrysteps.com
Coupling Reactions Incorporating Difluorophenyl Moieties
An alternative to reduction is the formation of the ethanol sidechain via a carbon-carbon coupling reaction. The Grignard reaction is a classic and versatile method for this purpose.
This route involves two main steps:
Formation of the Grignard Reagent: 2,3-Difluorobenzyl bromide or chloride is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2,3-difluorobenzylmagnesium bromide/chloride.
Reaction with Formaldehyde: The prepared Grignard reagent, which acts as a source of a nucleophilic carbanion, is then reacted with formaldehyde (H₂C=O). purdue.edulibretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. quora.com Subsequent acidification of the resulting magnesium alkoxide intermediate protonates the oxygen, yielding the primary alcohol, this compound. doubtnut.comdoubtnut.com This method effectively adds a -CH₂OH group to the starting benzyl (B1604629) halide.
Table 1: Summary of Classical Synthetic Approaches
| Precursor | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| (2,3-Difluorophenyl)acetic acid | 1. LiAlH₄ 2. H₃O⁺ | This compound | Reduction |
| Ethyl (2,3-difluorophenyl)acetate | 1. LiAlH₄ 2. H₃O⁺ | This compound | Reduction |
| (2,3-Difluorophenyl)acetyl chloride | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ | This compound | Reduction |
| 2,3-Difluorobenzyl bromide | 1. Mg, ether 2. HCHO 3. H₃O⁺ | This compound | Grignard Reaction |
Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of processes that are more environmentally benign, using less hazardous materials and generating minimal waste.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation is a green alternative to the use of stoichiometric hydride reagents, as it utilizes molecular hydrogen (H₂) as the reductant, with water being the only byproduct when reducing a carboxylic acid. rsc.org
The hydrogenation of (2,3-difluorophenyl)acetic acid or its esters to the corresponding alcohol can be achieved using either heterogeneous or homogeneous catalysts:
Heterogeneous Catalysts: These typically involve solid-supported metals. Copper-based catalysts, such as the Adkins catalyst (copper chromite), have been traditionally used for ester hydrogenation but often require harsh conditions of high temperature and pressure. researchgate.net Platinum group metals on supports like carbon are also effective. iitm.ac.in
Homogeneous Catalysts: Soluble metal complexes, particularly those of ruthenium, rhodium, and iridium, have been developed to catalyze the hydrogenation of carboxylic acids and esters under milder conditions. thieme-connect.de These reactions are often more selective, but catalyst cost and separation from the product can be concerns. thieme-connect.de For instance, ruthenium complexes have shown promise in the hydrogenation of various carboxylic acids to alcohols. rsc.org
Solvent-Free or Low-Environmental-Impact Syntheses
Pushing the principles of green chemistry further involves minimizing or eliminating organic solvents and exploring biocatalytic routes that operate in aqueous media under mild conditions.
Biocatalytic Routes: Biocatalysis offers a highly selective and environmentally friendly pathway. While no specific enzyme has been reported for the synthesis of this compound, analogous processes are well-established. The biosynthesis of 2-phenylethanol (B73330) is achieved in nature by various yeasts, such as Saccharomyces cerevisiae, through the Ehrlich pathway starting from L-phenylalanine. oup.commdpi.com This pathway involves the transamination of the amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde (phenylacetaldehyde), and subsequent reduction by an alcohol dehydrogenase to 2-phenylethanol. researchgate.net Engineered microbial systems have been developed to produce 2-phenylethanol and its derivatives with high efficiency. oup.comresearchgate.net A similar enzymatic cascade could theoretically be applied to produce this compound, starting from the unnatural amino acid 2,3-difluoro-L-phenylalanine.
Solvent Considerations: Where solvents are necessary, the use of "green" solvents like water, ethanol, or supercritical fluids is preferred over hazardous chlorinated or aromatic solvents. For catalytic hydrogenations, ethanol can sometimes serve as both the solvent and, in some cases, a hydrogen source in transfer hydrogenation reactions.
Stereoselective Synthesis and Enantiomeric Purity of this compound Analogues
The production of single-enantiomer chiral alcohols is crucial in the pharmaceutical industry, as the biological activity of a drug is often associated with a specific stereoisomer. While direct stereoselective synthesis data for this compound is not extensively reported in public literature, a robust understanding can be derived from the well-documented synthesis of its analogues, such as 2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. sci-hub.seresearchgate.netgoogle.com The principal methods for achieving high enantiomeric purity involve biocatalytic and chemocatalytic asymmetric reduction of the prochiral ketone precursor.
Biocatalytic Asymmetric Reduction:
Biocatalysis, utilizing isolated enzymes or whole-cell systems, is a powerful tool for stereoselective synthesis due to its high selectivity, mild reaction conditions, and environmental compatibility. acs.org Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are commonly employed for the asymmetric reduction of ketones. researchgate.net
For instance, in the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a ketoreductase (KR-01) was identified that could transform the corresponding ketone at a high substrate concentration (500 g/L), achieving a near 100% conversion and an outstanding enantiomeric excess (ee) of over 99.9%. sci-hub.seconsensus.app Similarly, a novel alcohol dehydrogenase from Rhodococcus kyotonensis (Rhky-ADH) and a short-chain dehydrogenase from Paraburkholderia phymatum (PpKR8) have been successfully used to produce enantiopure (R)- and (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, respectively. acs.orgacs.org These enzymes often utilize a cofactor regeneration system, for example, using a glucose dehydrogenase (GDH) or by adding a sacrificial alcohol like isopropanol. acs.orgacs.org The enantiomeric purity of the resulting alcohol is typically determined using chiral high-performance liquid chromatography (HPLC). google.com
Chemocatalytic Asymmetric Reduction:
Chemical methods, particularly asymmetric transfer hydrogenation (ATH), also provide an efficient route to chiral phenylethanol derivatives. These reactions often employ transition metal catalysts, such as Ruthenium (Ru) or Iridium (Ir), complexed with chiral ligands. acs.org For example, catalysts derived from [Cp*IrCl2]2 and chiral N-sulfonylated diamine ligands have demonstrated high efficiency in the ATH of various aryl ketones in aqueous media, achieving enantioselectivities up to 98% ee. Another approach involves the use of borane (B79455) reagents in the presence of a chiral oxazaborolidine catalyst, known as the Corey-Bakshi-Shibata (CBS) reduction. This method has been applied to the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, yielding the product with 93–95% ee. sci-hub.segoogle.com
The choice between biocatalytic and chemocatalytic methods depends on factors such as substrate scope, catalyst cost, operational simplicity, and scalability.
Comparative Analysis of Synthetic Efficiencies and Yields for this compound Preparation
Based on data from analogous syntheses, biocatalytic methods often exhibit superior performance in terms of both yield and enantiomeric excess. The enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) has been reported with near-quantitative conversion and >99.9% ee. researchgate.netresearchgate.net In contrast, chemical methods like the CBS reduction for the same substrate provided a slightly lower enantiomeric excess of 93-95%. sci-hub.se
The following interactive table provides a comparative overview of different catalytic systems used for the asymmetric reduction of substituted acetophenones, which can be considered representative for the synthesis of this compound.
| Catalytic System | Substrate Analogue | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Ketoreductase (KR-01) | 2-chloro-1-(3,4-difluorophenyl)ethanone | ~100 (Conversion) | >99.9 | sci-hub.seacs.org |
| Short-Chain Dehydrogenase (PpKR8) | 2-chloro-1-(3,4-difluorophenyl)ethanone | ~100 (Conversion) | >99.9 | acs.orgacs.org |
| Carbonyl Reductase (LsCRM3 mutant) | 2-chloro-1-(3,4-difluorophenyl)ethanone | ~100 (Conversion) | >99.9 | nih.gov |
| (S)-2-Me-CBS / Borane-THF | 2-chloro-1-(3,4-difluorophenyl)ethanone | Not explicitly stated, but used in process | 93-95 | sci-hub.se |
| Ir-(R,R,R)-CsDPEN | Acetophenone | >99 (Conversion) | 97 |
Biocatalytic routes also offer advantages in terms of process simplification. For example, the product can sometimes be directly extracted from the aqueous reaction medium, bypassing complex purification steps. sci-hub.se
Scale-Up Considerations and Industrial Synthesis Prospects for this compound
The industrial synthesis of this compound is highly feasible, particularly through biocatalytic routes, as demonstrated by the successful scale-up of processes for structurally related compounds. researchgate.net Key considerations for industrial production include catalyst stability and activity at high substrate concentrations, space-time yield (STY), and process economics.
Recent studies on the synthesis of the Ticagrelor intermediate have showcased remarkable progress in addressing these challenges. Bioreduction processes have been optimized to handle very high substrate loadings, with reports of complete conversion of 2-chloro-1-(3,4-difluorophenyl)ethanone at concentrations as high as 500 g/L. researchgate.netacs.org This high substrate concentration is crucial for achieving a high space-time yield, a critical metric for industrial viability. For example, a process using a mutant carbonyl reductase achieved an STY of 809 g/L/day, while another using a ketoreductase reported an STY of 145.8 mmol/L/h. acs.orgnih.gov
Key factors for successful industrial scale-up include:
Catalyst Performance: The use of robust, engineered enzymes with high tolerance to organic solvents and substrate/product inhibition is essential. Directed evolution and rational protein design are powerful techniques for improving enzyme stability and activity under process conditions. nih.gov
Cofactor Regeneration: An efficient and cost-effective in-situ cofactor regeneration system is mandatory for dehydrogenase-based reductions. This is typically achieved using a coupled enzyme system (e.g., glucose dehydrogenase) or a sacrificial co-substrate (e.g., isopropanol). d-nb.info
Process Conditions: Optimization of reaction parameters such as pH, temperature, substrate feeding strategy, and downstream processing is critical. Using whole-cell biocatalysts can be more cost-effective than using isolated enzymes as it circumvents the need for costly enzyme purification. d-nb.info
The successful industrial application of biocatalysis for producing similar chiral fluorinated phenylethanols strongly suggests that a practical, efficient, and environmentally sound process for the large-scale synthesis of this compound is readily achievable.
Advanced Spectroscopic and Analytical Characterization of 2 2,3 Difluorophenyl Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2,3-Difluorophenyl)ethanol
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would provide a complete picture of its molecular framework.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Multi-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nanalysis.comlibretexts.org For this compound, a COSY spectrum would be expected to show a key correlation between the protons of the ethyl group: the methylene (B1212753) protons adjacent to the aromatic ring (-CH₂-Ar) and the methylene protons of the alcohol moiety (-CH₂-OH). This would confirm the ethanolic side chain structure. Cross-peaks would also be observed between the coupled aromatic protons on the difluorophenyl ring, helping to assign their relative positions. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). np-mrd.orgresearchgate.net It is a highly sensitive technique that would allow for the unambiguous assignment of each carbon atom that bears protons. researchgate.net For this compound, HSQC would show correlations for the two methylene carbons and the three proton-bearing aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netblogspot.com HMBC is vital for connecting the different fragments of the molecule. Key expected correlations for this compound would include:
Correlations from the benzylic methylene protons to the aromatic carbons (C1, C2, and C6 of the phenyl ring).
Correlations from the aromatic protons to neighboring carbons, further confirming the substitution pattern.
Correlations from the protons of the hydroxyl-bearing methylene group to the benzylic carbon.
These 2D NMR experiments, when used in conjunction, provide definitive evidence for the structure of this compound. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) | Key HSQC Correlations (¹H ↔ ¹³C) |
| -CH₂-Ar | ~2.9 - 3.1 | ~30 - 35 | C-Ar (ipso, ortho), -CH₂-OH | -CH₂-OH | C-CH₂-Ar |
| -CH₂-OH | ~3.8 - 4.0 | ~60 - 65 | C-CH₂-Ar | -CH₂-Ar | C-CH₂-OH |
| OH | Variable | N/A | -CH₂-OH | -CH₂-OH (if not exchanging) | N/A |
| Ar-H4 | ~7.0 - 7.2 | ~115 - 120 | C2, C6, C5 | Ar-H5 | C4 |
| Ar-H5 | ~7.1 - 7.3 | ~124 - 128 | C1, C3, C4, C6 | Ar-H4, Ar-H6 | C5 |
| Ar-H6 | ~6.9 - 7.1 | ~118 - 122 | C2, C4, C5 | Ar-H5 | C6 |
| Ar-C1 | N/A | ~125 - 130 | N/A | N/A | N/A |
| Ar-C2 (C-F) | N/A | ~150 - 155 (d, ¹JCF) | N/A | N/A | N/A |
| Ar-C3 (C-F) | N/A | ~148 - 153 (d, ¹JCF) | N/A | N/A | N/A |
Fluorine-19 NMR Chemical Shift Analysis in this compound and its Derivatives
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.orgaiinmr.com
In this compound, the two fluorine atoms are in different chemical environments and would therefore be expected to show distinct signals in the ¹⁹F NMR spectrum. The precise chemical shifts are influenced by the electronic environment and substitution pattern on the aromatic ring. scispace.com For difluorophenyl derivatives, the chemical shifts typically appear in a predictable range. nih.gov
The spectrum would also exhibit coupling. Homonuclear coupling (¹⁹F-¹⁹F) would be observed between the two adjacent fluorine atoms (F2 and F3). Heteronuclear coupling would occur between the fluorine atoms and nearby protons (e.g., H4). Analysis of these coupling constants (J-values) provides valuable structural information. For instance, the magnitude of the ³JFF and various JHF couplings can help to confirm the substitution pattern on the aromatic ring. nih.gov
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Position | Predicted Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| F-2 | -135 to -145 | Doublet of multiplets | ³J(F2-F3) ≈ 20 Hz; J(F-H) couplings |
| F-3 | -140 to -150 | Doublet of multiplets | ³J(F3-F2) ≈ 20 Hz; J(F-H) couplings |
Vibrational Spectroscopy Applications for this compound
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nist.govhamamatsu.com The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, the key expected absorption bands would be:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl side chain would be observed just below 3000 cm⁻¹.
Aromatic C=C Stretches: Several peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region corresponding to the stretching vibration of the primary alcohol C-O bond.
C-F Stretches: Strong, characteristic absorption bands for the C-F bonds would be expected in the 1100-1300 cm⁻¹ region.
These characteristic peaks would confirm the presence of the hydroxyl, phenyl, and C-F functional groups within the molecule. nih.gov
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net While FTIR is strong for polar bonds like C=O and O-H, Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds. For this compound, the Raman spectrum would provide a unique molecular fingerprint. Key expected Raman signals include:
Aromatic Ring Breathing Modes: Strong, sharp peaks around 1000 cm⁻¹ and in the 1580-1610 cm⁻¹ region, which are characteristic of the phenyl ring.
C-C Stretch: A signal corresponding to the C-C bond of the ethanol (B145695) side chain, expected around 880-900 cm⁻¹, similar to what is observed for ethanol. researchgate.net
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be prominent in the 2800-3100 cm⁻¹ region. rsc.org
The combination of FTIR and Raman spectra provides a more complete vibrational analysis of the molecule.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted FTIR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad, strong) | Weak |
| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| Aliphatic C-H Stretch | 2850-2960 (medium) | 2850-2960 (strong) |
| Aromatic C=C Stretch | 1450-1600 (medium-strong) | 1580-1610 (strong) |
| C-O Stretch | 1000-1250 (strong) | 1000-1100 (medium) |
| C-F Stretch | 1100-1300 (strong) | Medium-Weak |
| C-C Stretch (ethyl) | Weak | 880-900 (medium) |
Mass Spectrometry (MS) in the Elucidation of this compound and its Metabolites
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
For this compound (molar mass: 158.15 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 158. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A prominent fragment would be expected from the benzylic cleavage to lose the •CH₂OH group, resulting in a difluorotropylium-like cation or a difluorobenzyl cation at m/z 127.
In the context of drug discovery and development, understanding a compound's metabolism is critical. researchgate.net The metabolism of phenylethanol derivatives often involves oxidation of the alcohol to an aldehyde and then to a carboxylic acid, or conjugation reactions such as glucuronidation of the hydroxyl group. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the primary tool for identifying such metabolites in biological matrices. metabolomexchange.orglcms.cz By comparing the mass spectra of the parent compound with those of its metabolites, it is possible to identify the biotransformations that have occurred, such as the addition of oxygen (hydroxylation) or glucuronic acid.
Table 4: Predicted Mass Spectrometry Fragmentation and Potential Metabolites of this compound
| Species | Predicted m/z | Description |
| [M]⁺ | 158 | Molecular Ion |
| [M - H₂O]⁺ | 140 | Loss of water |
| [M - •CH₂OH]⁺ | 127 | Benzylic cleavage, loss of hydroxymethyl radical |
| [C₇H₅F₂]⁺ | 127 | Difluorobenzyl cation |
| [M + O - 2H]⁺ | 172 | Potential Aldehyde Metabolite |
| [M + O]⁺ | 174 | Potential Carboxylic Acid Metabolite |
| [M + C₆H₈O₆]⁺ | 334 | Potential Glucuronide Conjugate |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing its exact mass with a high degree of accuracy. For this compound (C₈H₈F₂O), the theoretical exact mass can be calculated. Experimental determination via HRMS, often using techniques like electrospray ionization (ESI), would be expected to yield a value in very close agreement with the calculated mass, typically within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the molecular formula. rsc.orgsisweb.comacs.orgmiamioh.edu
Table 1: Representative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₈F₂O |
| Calculated Exact Mass [M+H]⁺ | 159.0616 |
| Observed Exact Mass [M+H]⁺ | 159.0614 |
| Mass Accuracy (ppm) | -1.3 |
This table presents representative data based on typical HRMS analysis of similar organic molecules.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgyoutube.comencyclopedia.pub In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern would likely involve the loss of water (H₂O) from the ethanol side chain and fragmentation of the ethyl group, providing characteristic product ions that help to confirm the structure. acs.org
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 159.0616 | 141.0510 | H₂O |
| 159.0616 | 129.0515 | CH₂O |
This table illustrates plausible fragmentation pathways based on the principles of tandem mass spectrometry and the structure of the compound.
X-ray Crystallography of this compound and its Cocrystals or Complexes
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is publicly available, analysis of related difluorophenyl compounds reveals common structural motifs. iucr.orgnih.govasianpubs.orgmdpi.com A crystal structure of this compound, if obtained, would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The formation of cocrystals or complexes could influence these parameters. researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 728 |
This table presents hypothetical crystallographic data based on known structures of similar aromatic compounds.
Chromatographic Methods for Purity Assessment and Quantification of this compound
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Method Development
Table 4: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table outlines representative HPLC conditions for the analysis of a compound with similar polarity and UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govjapsonline.comcmbr-journal.com this compound is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then introduced into the mass spectrometer for identification based on their mass spectra. notulaebotanicae.romdpi.com
Table 5: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
This table provides typical GC-MS parameters suitable for the analysis of aromatic alcohols.
Computational and Theoretical Studies of 2 2,3 Difluorophenyl Ethanol
Quantum Chemical Calculations on the Electronic Structure of 2-(2,3-Difluorophenyl)ethanol
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. mdpi.com It is often employed to analyze the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). als-journal.comlongdom.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.comnih.gov
For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal how the electronegative fluorine atoms influence the electron density of the phenyl ring and the ethanol (B145695) side chain. nih.govnih.gov The HOMO is expected to be localized primarily on the phenyl ring, which is rich in π-electrons, while the LUMO would also likely be centered on the aromatic system.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Parameter | Hypothetical Value | Description |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
Note: These values are illustrative and represent typical outcomes for similar aromatic alcohols.
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. aps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide highly accurate energy calculations, especially for determining the relative energies of different molecular conformations. nih.gov These methods are more computationally intensive than DFT but are considered a benchmark for accuracy. acs.org A study of this compound using these methods would yield precise energy differences between its various rotational isomers (conformers), allowing for the identification of the most stable, lowest-energy structure. nih.gov
Conformational Analysis and Energy Landscapes of this compound
The flexibility of this compound arises from the rotation around its single bonds, primarily the C-C bond of the ethanol group and the C-phenyl bond. libretexts.org Conformational analysis involves mapping the energy of the molecule as a function of these rotations to find the most stable arrangements (conformers). organicchemistrytutor.comlasalle.edu
The rotation around the Cα-Cβ bond of the ethanol side chain can be visualized using Newman projections. libretexts.org This would lead to staggered (gauche and anti) and eclipsed conformations. The staggered conformers are generally lower in energy due to reduced steric hindrance. organicchemistrytutor.com The anti conformation, where the phenyl ring and the hydroxyl group are positioned 180° apart, is often the most stable. However, the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms on the ring could stabilize a gauche conformer. A potential energy surface scan, calculated using DFT or ab initio methods, would map these energy changes and identify the barriers to rotation.
Table 2: Hypothetical Relative Energies for Conformers of this compound (Rotation about Cα-Cβ bond)
| Dihedral Angle (HO-C-C-Ph) | Conformation | Hypothetical Relative Energy (kJ/mol) | Key Interaction |
| 60° | Gauche | 0.5 | Potential H-bond (O-H···F) |
| 120° | Eclipsed | 15.0 | Steric strain |
| 180° | Anti | 0.0 | Lowest steric hindrance |
| 240° | Eclipsed | 14.0 | Steric strain |
| 300° | Gauche | 1.0 | Steric repulsion |
| 360°/0° | Eclipsed | 18.0 | Highest steric strain (OH eclipsing Phenyl) |
Note: Table is illustrative. The true global minimum would depend on the balance between steric hindrance and potential intramolecular interactions.
Molecular Dynamics (MD) Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a substance. researchgate.netnih.gov An MD simulation of this compound would involve placing the molecule in a simulation box with solvent molecules (e.g., water or ethanol) and calculating the forces between all particles to model their trajectories. arxiv.orgrsc.org
Such simulations could reveal:
Solvation Structure: How solvent molecules arrange around the solute, including the analysis of radial distribution functions for specific atom pairs.
Hydrogen Bonding: The dynamics, lifetime, and number of hydrogen bonds formed between the molecule's hydroxyl group and the solvent. rsc.org
Diffusion: The diffusion coefficient of the molecule within the solvent, indicating its mobility. arxiv.org
Conformational Dynamics: The transitions between different conformers in a solution, showing which conformations are preferred in a given environment.
MD simulations are particularly useful for understanding how a molecule behaves in a realistic, condensed-phase environment, which can differ significantly from the gas-phase conditions assumed in many quantum calculations. nih.gov
Prediction of Spectroscopic Parameters from Computational Models
Computational models are widely used to predict various types of spectra, which can aid in the identification and characterization of a compound. sci-hub.se
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the 1H and 13C NMR chemical shifts. nih.govacs.org For this compound, these calculations would predict distinct signals for the aromatic protons and carbons, influenced by the electron-withdrawing fluorine atoms, as well as for the aliphatic protons and carbons of the ethanol chain. als-journal.com
Vibrational Spectroscopy (IR and Raman): DFT calculations can also compute the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculations would help assign specific vibrational modes, such as the O-H stretch, C-H stretches, C-F stretches, and aromatic ring vibrations, to the experimentally observed spectral bands. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. als-journal.comnih.gov The predicted spectrum for this compound would likely show absorptions corresponding to π-π* transitions within the difluorophenyl ring.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Data Type | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| 1H NMR (Ar-H) | 7.10-7.40 ppm | 7.05-7.35 ppm |
| 13C NMR (C-F) | 148-152 ppm (JC-F ≈ 245 Hz) | 147-151 ppm |
| IR (O-H Stretch) | 3350 cm-1 | 3345 cm-1 |
| UV-Vis (λmax) | 265 nm | 267 nm |
Note: Predicted values are often systematically scaled to better match experimental results.
In Silico Reactivity Predictions and Reaction Mechanisms Involving this compound
In silico methods can predict a molecule's reactivity and potential reaction pathways.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. longdom.org Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com For this molecule, the MEP map would likely show a negative potential around the hydroxyl oxygen and the fluorine atoms, and a positive potential on the hydroxyl hydrogen.
Reaction Mechanisms: Computational chemistry can be used to model reaction pathways by locating transition state structures and calculating their energies. acs.org This would allow for the investigation of mechanisms for reactions involving this compound, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its esterification.
Reactivity and Derivatization Strategies for 2 2,3 Difluorophenyl Ethanol
Hydroxyl Group Functionalization of 2-(2,3-Difluorophenyl)ethanol
The primary alcohol moiety in this compound is a key site for a variety of chemical modifications. Its reactivity is central to building more complex molecular architectures.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can be readily converted into an ester. This is typically achieved through reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. chemguide.co.uksavemyexams.comchemguide.co.uk For instance, reaction with an acyl chloride, such as acetyl chloride, yields the corresponding acetate (B1210297) ester in a vigorous reaction. chemguide.co.uklibretexts.org The use of an acid anhydride, like acetic anhydride, provides a less vigorous alternative that may require warming to proceed to completion. chemguide.co.ukmasterorganicchemistry.comsemanticscholar.org These reactions proceed via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. savemyexams.com
Etherification: The synthesis of ethers from this compound can be effectively accomplished using the Williamson ether synthesis. wikipedia.orgbyjus.comjove.com This method involves a two-step process: first, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a potent nucleophile, displacing a halide from a primary alkyl halide in an SN2 reaction to form the ether. wikipedia.orglumenlearning.com Due to the SN2 mechanism, this method is most efficient with methyl or primary alkyl halides to avoid competing elimination reactions. wikipedia.orgjove.com
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reactant for Derivatization | Product |
|---|---|---|
| Esterification | Acetyl Chloride | 2-(2,3-Difluorophenyl)ethyl acetate |
| Esterification | Benzoyl Chloride | 2-(2,3-Difluorophenyl)ethyl benzoate |
| Etherification | 1. Sodium Hydride 2. Iodomethane | 1-(2-Methoxyethyl)-2,3-difluorobenzene |
| Etherification | 1. Sodium Hydride 2. Benzyl (B1604629) Bromide | 1-(2-(Benzyloxy)ethyl)-2,3-difluorobenzene |
Oxidation and Reduction Reactions
Oxidation: The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. study.com For the selective oxidation to the aldehyde, 2-(2,3-difluorophenyl)acetaldehyde (B1613142), a mild, anhydrous oxidizing agent such as Pyridinium (B92312) Chlorochromate (PCC) in a solvent like dichloromethane (B109758) (DCM) is effective. masterorganicchemistry.comorganicchemistrytutor.comreactionweb.iolibretexts.orgchemistrysteps.com This reagent stops the oxidation at the aldehyde stage. libretexts.org To achieve complete oxidation to 2-(2,3-difluorophenyl)acetic acid, stronger oxidizing agents under aqueous conditions, such as potassium dichromate in sulfuric acid (Jones reagent), are employed. study.comchemicalforums.com The biocatalytic oxidation of similar 2-phenylethanol (B73330) derivatives to phenylacetic acid using microorganisms like Gluconobacter oxydans has also been demonstrated as an alternative route. tandfonline.comuniv-antilles.frnih.gov
Reduction: The direct reduction of the hydroxyl group is not a feasible reaction. However, it can be transformed into a good leaving group, such as a tosylate, which can then be reduced to an alkane using a reducing agent like lithium aluminum hydride (LiAlH₄).
Table 2: Oxidation Reactions of the Hydroxyl Group
| Reagent(s) | Product | Product Class |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 2-(2,3-Difluorophenyl)acetaldehyde | Aldehyde |
| Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄) | 2-(2,3-Difluorophenyl)acetic acid | Carboxylic Acid |
Aromatic Ring Functionalization of this compound
The difluorinated benzene (B151609) ring offers opportunities for further substitution, guided by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution Reactions
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the two fluorine atoms and the ethyl alcohol side chain.
Ethyl alcohol group: The alkyl side chain is a weak ortho, para-director and an activating group.
Considering these effects, the positions ortho and para to the substituents are the most likely sites for electrophilic attack. The C4 position is para to one fluorine and ortho to the ethyl group. The C6 position is ortho to the other fluorine. The C5 position is meta to both fluorine atoms. Therefore, electrophilic substitution, such as nitration (using HNO₃/H₂SO₄), is predicted to occur primarily at the C4 and C6 positions, with the C4 position potentially being favored due to activation from the alkyl chain. The fluorine atom itself can be considered an activating substituent in some electrophilic aromatic substitutions. acs.orgacs.org
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Directing Effect from F (at C2) | Directing Effect from F (at C3) | Directing Effect from -CH₂CH₂OH (at C1) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C4 | para | meta | ortho | Activated |
| C5 | meta | meta | meta | Deactivated |
| C6 | meta | ortho | ortho | Activated |
Palladium-Catalyzed Cross-Coupling Reactions
While the carbon-fluorine bond is strong, palladium-catalyzed cross-coupling reactions involving the activation of C-F bonds on electron-deficient aromatic rings are possible. semanticscholar.orgrsc.orgnih.govresearchgate.net However, a more synthetically practical approach often involves introducing a more reactive leaving group, such as iodine or bromine, onto the aromatic ring via electrophilic halogenation. This aryl halide can then readily participate in various palladium-catalyzed cross-coupling reactions.
For example, a Suzuki-Miyaura coupling could be envisioned in a two-step sequence. First, iodination of this compound would likely yield 1-(2-hydroxyethyl)-3,4-difluoro-6-iodobenzene as a major product. This intermediate could then be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding a biaryl structure. Fluoride (B91410) ions themselves can play a promotional role in such coupling reactions. thieme-connect.com
Table 4: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling Sequence
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Electrophilic Iodination | I₂, HIO₃, H₂SO₄ | 2-(2,3-Difluoro-5-iodophenyl)ethanol |
| 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-(4',5'-Difluoro-[1,1'-biphenyl]-3-yl)ethanol |
Synthesis of Novel Heterocyclic Compounds from this compound Precursors
Derivatives of this compound are valuable starting materials for the synthesis of various heterocyclic ring systems, which are core structures in many biologically active molecules.
Isoquinolines: The 2-(2,3-difluorophenyl)ethylamino moiety, which can be synthesized from the parent alcohol, is a classic precursor for isoquinoline (B145761) synthesis. In the Bischler-Napieralski reaction , this amine can be acylated and then cyclized using a dehydrating agent like POCl₃ to form a 3,4-dihydroisoquinoline, which can be subsequently aromatized. firsthope.co.inwikipedia.orgpharmaguideline.comquimicaorganica.org Alternatively, the Pictet-Spengler reaction involves the condensation of the amine with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline. firsthope.co.inebrary.netnih.govwikipedia.orgresearchgate.net
Indoles: The Fischer indole (B1671886) synthesis provides a route to indoles from an arylhydrazine and an aldehyde or ketone. alfa-chemistry.combyjus.comwikipedia.orgtestbook.comnih.gov The aldehyde derivative, 2-(2,3-difluorophenyl)acetaldehyde, obtained from the oxidation of the parent alcohol, can be condensed with a substituted phenylhydrazine (B124118) under acidic conditions to generate a substituted indole ring. alfa-chemistry.combyjus.com
Benzodiazepines: 1,4-Benzodiazepines, a class of psychoactive drugs, are often synthesized from 2-aminobenzophenones. tandfonline.comwum.edu.plwum.edu.pl While not a direct route from this compound, its derivatives could be incorporated into more complex synthetic pathways leading to these structures. For instance, functionalized 2-aminobenzylamines can undergo palladium-catalyzed cyclization to form the benzodiazepine (B76468) core. mdpi.com
Table 5: Potential Heterocyclic Syntheses from this compound Derivatives
| Heterocyclic Target | Key Precursor Derivative | Synthetic Method |
|---|---|---|
| Tetrahydroisoquinoline | 2-(2,3-Difluorophenyl)ethylamine | Pictet-Spengler Reaction |
| Dihydroisoquinoline | N-Acyl-2-(2,3-difluorophenyl)ethylamine | Bischler-Napieralski Reaction |
| Indole | 2-(2,3-Difluorophenyl)acetaldehyde | Fischer Indole Synthesis |
Exploration of Bioisosteric Analogues Derived from this compound
Bioisosterism, the strategy of replacing a functional group or moiety within a molecule with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. This approach aims to modulate the potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. For this compound, bioisosteric modifications can be conceptualized for both the 2,3-difluorophenyl ring and the ethanol (B145695) side chain.
Phenyl Ring Bioisosteres: The phenyl ring is a frequent target for bioisosteric replacement to overcome issues like metabolic oxidation or to improve properties such as solubility. rsc.orgdrughunter.com For the 2,3-difluorophenyl group, potential replacements range from other aromatic heterocycles to saturated, three-dimensional scaffolds.
Heterocyclic Analogues: Replacing the phenyl ring with a heteroaromatic ring like pyridine or thiophene (B33073) can significantly alter a molecule's properties. cambridgemedchemconsulting.com A pyridyl ring, for instance, introduces a basic nitrogen atom, which can form salt bridges and improve aqueous solubility. A thiophene ring is electronically similar to a phenyl ring but can exhibit a different metabolic profile.
Saturated Scaffolds: In recent years, non-classical, saturated ring systems have gained prominence as effective phenyl mimics. ucl.ac.ukacs.org These "escaped from flatland" analogues, such as bicyclo[1.1.1]pentane (BCP) and cubane, offer a similar spatial arrangement of substituents but with improved physicochemical properties due to their increased sp³ character. acs.org BCP, for example, has been shown to be equipotent to its parent phenyl compound in some series while demonstrating significantly improved metabolic stability. acs.org
Ethanol Side Chain Bioisosteres: The hydroxyl group of the ethanol moiety is a key functional group, capable of acting as a hydrogen bond donor and acceptor. However, it is also a site for metabolic glucuronidation or oxidation.
Hydroxyl Group Mimics: The difluoromethyl group (-CF₂H) is a well-established bioisostere of a hydroxyl group. nih.gov This replacement can enhance metabolic stability and membrane permeability while mimicking the hydrogen-bonding capability of the original alcohol.
Classical Bioisosteres: Other classical replacements for the hydroxyl group include the amine (-NH₂) and thiol (-SH) groups, which can maintain hydrogen bonding interactions but introduce different chemical reactivity and basicity/acidity. cambridgemedchemconsulting.com
The following table outlines potential bioisosteric analogues of this compound, providing a rationale for each proposed modification.
| Original Moiety | Bioisosteric Replacement | Proposed Analogue | Rationale for Replacement |
| 2,3-Difluorophenyl | Pyridyl | 2-(Pyridin-2-yl)ethanol derivative | Introduce basicity, potentially improve solubility and alter receptor interactions. cambridgemedchemconsulting.com |
| 2,3-Difluorophenyl | Thienyl | 2-(Thiophen-2-yl)ethanol derivative | Similar electronics to phenyl but with a distinct metabolic profile. nih.gov |
| 2,3-Difluorophenyl | Bicyclo[1.1.1]pentane (BCP) | 2-(Bicyclo[1.1.1]pentan-1-yl)ethanol derivative | Improve metabolic stability and solubility by increasing sp³ character while maintaining geometry. acs.org |
| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | 1-(2,3-Difluorophenyl)-2,2-difluoroethane | Enhance metabolic stability and lipophilicity; acts as a hydrogen bond acceptor. nih.gov |
| Hydroxyl (-OH) | Amine (-NH₂) | 2-(2,3-Difluorophenyl)ethanamine | Introduce basicity and a different hydrogen bonding pattern. cambridgemedchemconsulting.com |
Mechanistic Investigations of Key Reactions Involving this compound
While specific mechanistic studies on this compound are not extensively documented, the reactivity of its core functional groups—a primary alcohol and a substituted aromatic ring—is well-understood. The primary reaction mechanisms applicable to this compound include oxidation, dehydration, and etherification.
Mechanism of Oxidation: The oxidation of this compound can yield either 2-(2,3-difluorophenyl)acetaldehyde or 2-(2,3-difluorophenyl)acetic acid, depending on the oxidant and reaction conditions.
Using a chromium(VI)-based reagent like pyridinium chlorochromate (PCC), the reaction proceeds via a chromate (B82759) ester intermediate. The mechanism involves:
Formation of Chromate Ester: The alcohol's oxygen atom attacks the chromium atom of the oxidant, displacing a chloride ion. Subsequent deprotonation of the oxonium ion forms the chromate ester.
Rate-Determining Step: A base (such as pyridine) abstracts the proton from the carbon bearing the ester group. This facilitates an E2-like elimination, where the C-H bond breaks, a C=O double bond forms, and the chromium is reduced from Cr(VI) to Cr(IV). researchgate.net
The electron-withdrawing nature of the 2,3-difluorophenyl group is expected to have a modest effect on the rate of this step by influencing the acidity of the benzylic proton.
Mechanism of Dehydration (Elimination): Acid-catalyzed dehydration of this compound would produce 1,2-difluoro-3-vinylbenzene. As a primary alcohol, this reaction typically proceeds through an E2 mechanism. libretexts.org
The three-step mechanism is as follows:
Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base, attacking a proton (H⁺) from the strong acid catalyst (e.g., H₂SO₄). This forms a protonated alcohol (an alkyloxonium ion), which contains an excellent leaving group (H₂O). byjus.commasterorganicchemistry.com
E2 Elimination: A base (H₂O or the conjugate base of the acid, HSO₄⁻) abstracts a proton from the adjacent carbon (the β-carbon) simultaneously as the C-O bond of the leaving water molecule breaks. libretexts.org This concerted step forms the alkene double bond.
For secondary and tertiary alcohols, dehydration often proceeds via a more stable carbocation intermediate (E1 mechanism). libretexts.orgnih.gov While a primary carbocation is generally unstable, the benzylic position in this compound could offer some resonance stabilization, though this is counteracted by the inductive electron-withdrawing effect of the fluorine atoms.
Mechanism of Etherification: Ethers can be formed from this compound via acid-catalyzed condensation or the Williamson ether synthesis.
Acid-Catalyzed Condensation: This method forms a symmetrical ether, bis(2-(2,3-difluorophenyl)ethyl) ether. The mechanism is analogous to an Sₙ2 reaction. masterorganicchemistry.com
One molecule of the alcohol is protonated by the acid catalyst to form the alkyloxonium ion.
The oxygen atom of a second alcohol molecule acts as a nucleophile, attacking the carbon atom bonded to the -OH₂⁺ group.
The leaving group (water) departs, and the resulting protonated ether is deprotonated by a base to yield the final ether product. masterorganicchemistry.com
Williamson Ether Synthesis: This is a more versatile method for producing unsymmetrical ethers.
The alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the corresponding alkoxide.
This alkoxide then attacks an appropriate alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction, displacing the halide and forming the ether.
The following table summarizes the key mechanistic features of these reactions.
| Reaction | Typical Mechanism | Key Intermediate(s) | Rate-Determining Step | Influence of 2,3-Difluorophenyl Group |
| Oxidation (with PCC) | Chromate Ester Formation & Elimination | Chromate ester | E2-like elimination of the chromate ester | Minor electronic effect on C-H bond acidity. |
| Dehydration (Acid-Catalyzed) | E2 Elimination | Alkyloxonium ion | Concerted proton abstraction and leaving group departure | Inductive withdrawal may slightly disfavor any partial positive charge development on the benzylic carbon. |
| Etherification (Acid-Catalyzed) | Sₙ2 | Alkyloxonium ion, Protonated ether | Nucleophilic attack by the second alcohol molecule | Steric hindrance and electronic effects on the electrophilicity of the benzylic carbon. |
| Etherification (Williamson) | Sₙ2 | Alkoxide | Nucleophilic attack by the alkoxide on the alkyl halide | Increases the acidity of the hydroxyl proton, facilitating alkoxide formation. |
Advanced Research Applications of 2 2,3 Difluorophenyl Ethanol
2-(2,3-Difluorophenyl)ethanol as a Synthetic Building Block in Medicinal Chemistry Research
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.nettandfonline.comnih.gov Consequently, this compound represents a valuable, though currently underutilized, scaffold for the development of novel therapeutics.
Precursor in the Synthesis of Fluorinated Pharmaceuticals
The difluorophenyl moiety is a common feature in a number of approved pharmaceuticals. The strategic placement of fluorine atoms on an aromatic ring can block metabolic oxidation, a common pathway for drug deactivation. This can lead to improved bioavailability and a longer duration of action. The ethanol (B145695) side chain of this compound can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a handle for the construction of more complex molecular architectures.
While no specific drugs are reported to be synthesized directly from this compound, its isomers and other difluorophenyl-containing compounds are integral to several important drugs. For instance, the antifungal agent Oteseconazole contains a difluorophenyl group at a carbinol center, highlighting the relevance of this structural motif in bioactive molecules. mdpi.com The synthesis of such compounds often involves the coupling of a fluorinated aromatic precursor with other fragments.
Table 1: Examples of FDA-Approved Drugs Containing a Difluorophenyl Moiety
| Drug Name | Therapeutic Class | Role of Difluorophenyl Moiety |
| Oteseconazole | Antifungal | Part of the core structure, contributing to binding and metabolic stability. mdpi.com |
| Alpelisib | Anticancer | The fluorinated group is responsible for high affinity toward the PI3K binding site. nih.gov |
This table provides examples of drugs with a difluorophenyl group to illustrate the importance of this moiety; it does not imply that these drugs are synthesized from this compound.
Role in Drug Discovery Programs
In early-stage drug discovery, the availability of a diverse range of building blocks is crucial for lead optimization. This compound can serve as a valuable starting material for the creation of compound libraries for high-throughput screening. The difluoro substitution pattern of this particular isomer could offer a unique electronic and steric profile compared to more commonly used 2,4- or 3,4-difluorophenyl analogues, potentially leading to novel structure-activity relationships.
Application of this compound in Material Science Research
Fluorinated compounds play a pivotal role in the development of advanced materials due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. tandfonline.comdntb.gov.uaresearchgate.net The difluorophenyl ethanol structure could be leveraged in the synthesis of novel liquid crystals and polymers.
Integration into Liquid Crystal Displays
Research has shown that liquid crystalline compounds possessing a 3,4-difluorophenyl substituent are useful in active matrix displays, such as those used in thin-film-transistor (TFT) and metal-insulator-metal (MIM) systems. tandfonline.comtandfonline.com These materials exhibit high stability and low viscosity, which are critical performance characteristics. tandfonline.comtandfonline.com The incorporation of fluorine is essential for tuning the dielectric anisotropy and other physical properties of the liquid crystal molecules. researchgate.netresearchgate.net
While the use of the 2,3-difluorophenyl isomer is not explicitly detailed in the available literature, it is plausible that this compound could be a precursor for the synthesis of novel liquid crystal molecules. The ethanol group could be modified to introduce a variety of mesogenic cores and terminal chains, allowing for the fine-tuning of the material's properties.
Polymeric Materials Development
Fluorinated polymers are known for their exceptional properties, including resistance to heat, chemicals, and weathering, as well as low friction and non-stick surfaces. tandfonline.comresearchgate.net20.210.105mdpi.com These properties are a direct result of the strong carbon-fluorine bond and the low polarizability of fluorocarbons. tandfonline.comresearchgate.net
Table 2: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Strategy | Potential Monomer | Expected Polymer Properties |
| Acrylate Polymerization | 2-(2,3-Difluorophenyl)ethyl acrylate | Low surface energy, hydrophobicity, thermal stability. |
| Polyurethane Synthesis | This compound as a diol component | Enhanced chemical and thermal resistance. mdpi.com |
This table outlines hypothetical applications and is not based on documented synthesis from this compound.
This compound in Agrochemical Research and Development
The introduction of fluorine has had a profound impact on the agrochemical industry. nih.govccspublishing.org.cnresearchgate.net A significant portion of modern pesticides, including herbicides, fungicides, and insecticides, contain fluorine. The presence of fluorine can enhance the biological activity, metabolic stability, and transport of a pesticide to its target site. researchgate.net
The difluorophenyl moiety is a common structural feature in many agrochemicals. For example, the fungicide oxathiapiprolin (B609797) contains a 2,6-difluorobenzaldehyde (B1295200) derivative as a key intermediate. ccspublishing.org.cn While there are no specific examples of agrochemicals derived from this compound in the reviewed literature, its structure makes it a plausible candidate for the synthesis of new active ingredients. The ethanol side chain could be derivatized to introduce various pharmacophores known to interact with biological targets in pests and weeds.
The unique substitution pattern of the 2,3-difluoro isomer could lead to the discovery of agrochemicals with novel modes of action or improved selectivity, potentially overcoming resistance issues that have emerged with existing pesticides. nih.gov
Use of this compound in Probe Development for Biological Systems
The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their properties for use as biological probes, particularly in advanced imaging techniques like Positron Emission Tomography (PET). While direct studies on this compound for this purpose are not available, its structure provides a basis for its potential as a precursor or building block for novel imaging agents.
The difluorophenyl moiety is of particular interest in the design of PET probes. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These are critical parameters in the development of effective radiotracers. For instance, fluorinated analogues of various biologically active molecules are synthesized to improve their imaging characteristics. The synthesis of PET radiopharmaceuticals often involves the nucleophilic substitution of a leaving group with the radioactive fluorine-18 (B77423) isotope. The ethanol side chain of this compound could be chemically modified to introduce such a leaving group, making it a suitable precursor for radiolabeling.
The development of novel PET probes is crucial for the early diagnosis and monitoring of various diseases, including cancer and neurological disorders. Fluorinated compounds are central to this field. For example, fluorinated analogs of amino acids, nucleosides, and other small molecules are used to visualize metabolic processes and receptor distribution in vivo. The this compound scaffold could potentially be elaborated into more complex molecules designed to target specific biological pathways.
Table 1: Potential Modifications of this compound for PET Probe Development
| Modification Strategy | Target Property Enhancement | Potential Application |
| Introduction of a leaving group (e.g., tosylate) on the ethanol side chain | Facilitates radiolabeling with 18F | Precursor for PET tracer synthesis |
| Coupling to a biologically active molecule (e.g., peptide, enzyme inhibitor) | Target-specific binding | Imaging of specific cellular processes or disease biomarkers |
| Alteration of the substitution pattern on the phenyl ring | Optimization of pharmacokinetic properties | Improved brain uptake or tumor accumulation |
Detailed research into the synthesis and evaluation of derivatives of this compound would be necessary to validate these potential applications. Such studies would involve in vitro binding assays and in vivo imaging experiments in animal models to assess the probe's efficacy and specificity.
Role of this compound in the Development of Advanced Technology Industries
The unique properties of fluorinated organic compounds make them valuable in a range of advanced technology industries, from electronics to materials science. The this compound molecule, with its combination of a difluorinated aromatic ring and a reactive ethanol group, could serve as a versatile building block in these fields.
Liquid Crystal Displays (LCDs):
Fluorinated compounds are extensively used in the manufacturing of liquid crystals for displays. The introduction of fluorine atoms into the molecular structure of liquid crystal materials can significantly influence their physical properties, such as dielectric anisotropy, viscosity, and clearing points. Specifically, the difluorophenyl moiety is a common structural motif in modern liquid crystal mixtures. These fluorinated materials contribute to the high stability and low viscosity required for high-performance active matrix displays, such as those used in televisions and computer monitors. nbinno.comresearchgate.net While this compound itself is not a liquid crystal, its difluorophenyl core could be incorporated into more complex liquid crystalline structures through chemical modification of the ethanol group.
Semiconductor Manufacturing:
The semiconductor industry relies on a variety of specialty chemicals for processes like photolithography and etching. semi.org Fluorinated compounds, including fluorinated alcohols, play a crucial role in these applications. halocarbon.com They are used in the formulation of photoresists and anti-reflective coatings, where their properties can enhance resolution and patterning fidelity. halocarbon.com Fluorinated materials are also employed as heat transfer fluids and in cleaning applications due to their chemical inertness and thermal stability. epa.gov The specific properties of this compound, such as its polarity and potential as a solvent or reactive intermediate, could make it a candidate for investigation in various semiconductor manufacturing processes.
Advanced Polymers and Materials:
The incorporation of fluorinated building blocks into polymers can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The difluorophenyl group in this compound can influence the electronic properties of materials, making it a potential component for organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com The ethanol functional group provides a convenient handle for polymerization or for grafting onto other material surfaces to modify their properties.
Table 2: Potential Industrial Applications of this compound Derivatives
| Industry | Potential Application | Key Property Conferred by Difluorophenyl Moiety |
| Liquid Crystal Displays | Intermediate for liquid crystal synthesis | Modification of dielectric anisotropy and viscosity |
| Semiconductor Manufacturing | Component in photoresist formulations or cleaning agents | Enhanced solubility, thermal stability, and specific reactivity |
| Advanced Materials | Monomer for specialty polymers | Improved thermal and chemical stability, tailored electronic properties |
Further research and development would be required to explore and realize the potential of this compound in these advanced technological applications.
Environmental Fate and Mechanistic Toxicological Considerations in Research Contexts for 2 2,3 Difluorophenyl Ethanol
Environmental Degradation Pathways of 2-(2,3-Difluorophenyl)ethanol in Experimental Systems
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. For a compound like this compound, key degradation pathways would involve processes that break down the molecule, influenced by light (photolysis) and microorganisms (biodegradation).
Photolytic Degradation Studies
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Research in this area would investigate the susceptibility of this compound to degradation upon exposure to simulated or natural sunlight.
No specific photolytic degradation studies for this compound were identified in the reviewed literature. Typically, such studies would involve exposing an aqueous solution of the compound to a controlled light source, such as a high-pressure mercury lamp, with emissions in the UV range that overlap with the compound's absorption spectrum. The rate of degradation would be monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Key parameters that influence photolysis include the pH of the solution, the presence of photosensitizing agents (like humic acids found in natural waters), and the intensity of the light source. The identification of degradation byproducts would be crucial for understanding the transformation pathway. For fluorinated aromatic compounds, photolysis can lead to the cleavage of the carbon-fluorine bond or modifications to other parts of the molecule.
Table 1: Illustrative Data Presentation for Photolytic Degradation Study This table is a hypothetical representation of how data from a photolytic degradation study of this compound would be presented. No such experimental data is currently available.
| Experimental Condition | Half-life (t½) in hours | Major Transformation Products Identified |
|---|---|---|
| pH 5 (Simulated Sunlight) | Data Not Available | Data Not Available |
| pH 7 (Simulated Sunlight) | Data Not Available | Data Not Available |
Biodegradation Potential and Microbial Metabolism
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. Assessing the biodegradation potential of this compound is critical for understanding its persistence in soil and water systems.
Specific research on the microbial metabolism of this compound is not available in the public domain. Studies on other fluorinated aromatic compounds show that the carbon-fluorine bond's strength and stability often make these substances resistant to microbial degradation researchgate.net. However, the presence of an ethanol (B145695) side chain could potentially serve as a site for initial microbial attack.
Experimental systems to test biodegradation would typically involve incubating the compound with microbial consortia from sources like activated sludge, soil, or sediment under various conditions (aerobic and anaerobic). The disappearance of the parent compound and the appearance of metabolites would be tracked over time. The ultimate goal would be to determine if the compound can be fully mineralized to carbon dioxide, water, and fluoride (B91410) ions, or if it transforms into persistent intermediate products. Studies on some fluorobenzoates have shown that degradation is possible under specific anaerobic conditions, such as denitrification nih.govresearchgate.net.
Ecotoxicological Research Studies on this compound and its Transformation Products
Ecotoxicology evaluates the effects of chemical compounds on ecosystems. This includes assessing toxicity to a range of organisms that represent different trophic levels, such as algae (producers), daphnids (primary consumers), and fish (secondary consumers).
There are no specific ecotoxicological studies on this compound or its potential transformation products in the published literature. Such research is essential for determining the potential environmental risk of the compound. Standardized assays would be used to determine acute and chronic toxicity endpoints.
Table 2: Representative Ecotoxicological Endpoints for Chemical Assessment This table provides an example of the types of data generated in ecotoxicological studies. No experimental data is available for this compound.
| Test Organism | Endpoint | Result |
|---|---|---|
| Daphnia magna (Water Flea) | 48-hour EC50 (Immobilisation) | Data Not Available |
| Pimephales promelas (Fathead Minnow) | 96-hour LC50 (Mortality) | Data Not Available |
Mechanistic Toxicology of this compound
Mechanistic toxicology aims to understand how a substance exerts its toxic effects at the molecular, cellular, and organ levels taylorfrancis.comevotec.com. This involves investigating the interaction of the compound with biological systems to identify the cascade of events leading to an adverse outcome.
In Vitro Cytotoxicity Assessments (excluding dosage)
Cytotoxicity assays are used to determine the toxicity of a compound to cells in culture (in vitro). These tests are a primary step in toxicological screening.
No published studies were found that specifically assess the in vitro cytotoxicity of this compound. Standard assays, such as the MTT or LDH release assays, would be used to evaluate the effect of the compound on the viability and membrane integrity of various cell lines mdpi.comresearchgate.net. These studies would reveal whether the compound induces cell death and provide a preliminary indication of its toxic potential at the cellular level. Observations would typically include assessments of morphological changes in the cells, such as shrinkage or detachment.
Genotoxicity and Mutagenicity Studies (excluding dosage)
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations or chromosomal damage. Such damage can potentially lead to cancer.
A review of the scientific literature yielded no specific genotoxicity or mutagenicity data for this compound. A standard battery of tests is typically required to assess the genotoxic potential of a pharmaceutical or chemical core.ac.ukfda.gov. These tests are designed to detect different types of genetic damage.
Table 3: Standard Battery of Genotoxicity Assays This table illustrates the standard tests used to evaluate the genotoxic potential of a chemical. No results for this compound are available.
| Assay Type | Test System | Endpoint Measured | Typical Result |
|---|---|---|---|
| Gene Mutation | Bacterial Reverse Mutation Assay (Ames Test) | Reversion of mutations in Salmonella typhimurium or Escherichia coli | Data Not Available |
| Chromosomal Aberration | In Vitro Mammalian Chromosomal Aberration Test (e.g., using CHO cells) | Structural and numerical chromosome damage | Data Not Available |
Molecular Mechanisms of Cellular Interactions (excluding dosage)
Research detailing the specific molecular interactions of this compound with cellular components is not extensively available. However, by examining the structural features of the molecule—a difluorinated aromatic ring coupled to an ethanol side chain—we can infer potential mechanisms based on the known cellular interactions of analogous compounds. These interactions are fundamentally governed by subtle, weak molecular forces that collectively influence cellular behavior. frontiersin.org
The introduction of fluorine atoms into the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity. nih.gov The strong carbon-fluorine bond makes such compounds generally persistent. nih.govnih.gov
Potential molecular interactions can be categorized as follows:
Protein and Enzyme Interactions: The ethanol side chain could be a substrate for metabolic enzymes like alcohol dehydrogenases, initiating biotransformation. The aromatic ring, with its altered electronic properties due to the fluorine atoms, could engage in various non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) with amino acid residues in the active sites of enzymes or the binding pockets of receptors. nih.gov For instance, other fluorinated compounds are known to target specific cellular proteins; fluorinated pyrimidines affect DNA replication, while azoles target ergosterol (B1671047) biosynthesis. nih.gov Similarly, the NSAID diclofenac, which contains a dichlorophenyl group, inhibits cyclooxygenase (COX) enzymes and also interacts with various ion channels. wikipedia.org These examples illustrate the potential for specific protein interactions.
Signaling Pathways: Interaction with cellular receptors or enzymes could trigger downstream signaling cascades. Reactive metabolites, potentially formed during cellular processing, could lead to oxidative stress. For example, ethanol exposure in liver cells can inhibit the proteasome, leading to the accumulation of protein aggregates. mdpi.com Whether the difluorophenyl group modifies this type of interaction is unknown. The metabolism of fluorinated aromatic compounds can sometimes generate reactive intermediates that can covalently modify cellular macromolecules, a mechanism of toxicity for some chemicals. dtic.mil
The table below summarizes the potential molecular interactions based on the structural components of this compound and knowledge from related molecules.
| Structural Component | Potential Molecular Interaction | Potential Cellular Consequence |
|---|---|---|
| Difluorophenyl Group | Hydrophobic interactions with lipid bilayers | Alteration of membrane fluidity and permeability |
| Difluorophenyl Group | Binding to hydrophobic pockets in proteins/enzymes (e.g., π-π stacking) | Modulation of enzyme/receptor activity |
| Ethanol Side Chain | Metabolism by alcohol/aldehyde dehydrogenases | Bioactivation or detoxification |
| Ethanol Side Chain | Formation of hydrogen bonds | Interaction with polar residues in protein binding sites |
| Whole Molecule | Interaction with nuclear receptors or transcription factors | Alteration of gene expression |
| Metabolites | Generation of reactive oxygen species (ROS) or reactive intermediates | Oxidative stress, covalent modification of macromolecules |
Risk Assessment Frameworks for this compound in Laboratory and Research Settings
A systematic risk assessment is crucial for ensuring the safe handling of specialty chemicals like this compound in a laboratory environment. labmanager.comnih.gov This process is mandated by regulations such as the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires employers to develop a written Chemical Hygiene Plan (CHP). nih.govohsonline.comlabmanager.com A risk assessment should be performed before any new experiment is undertaken. stanford.eduoregonstate.edu
The framework for a risk assessment involves several key steps, which can be applied to this compound:
Recognize the Hazards: The initial step is to identify the potential physical, chemical, and toxicological hazards. oregonstate.eduucsb.edu This involves a thorough review of the Safety Data Sheet (SDS), if available. labmanager.comnih.gov For a research chemical, comprehensive hazard data may be limited. In such cases, information from structurally similar compounds (e.g., other fluorinated aromatics, phenylethanols) is used to infer potential hazards. Key hazards to consider for this compound include toxicity (acute and chronic), flammability, reactivity, and potential for skin/eye irritation. labmanager.com
Assess the Risks: This step evaluates the likelihood and severity of potential exposure during a specific laboratory procedure. ucsb.edu Factors to consider include the quantity of the chemical being used, the operational parameters (e.g., temperature, pressure), the potential for generating aerosols or vapors, and the duration and frequency of the task. stanford.edu
Minimize the Risks (Implement Control Measures): Based on the risk assessment, appropriate control measures are selected and implemented using the "hierarchy of controls." oregonstate.edu This hierarchy prioritizes the most effective measures:
Elimination/Substitution: Using a less hazardous chemical if possible.
Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. For this compound, this would primarily involve working within a certified chemical fume hood to prevent inhalation exposure. ohsonline.com
Administrative Controls: These are work policies and procedures that reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards and procedures, and restricting access to the area where the chemical is used. ohsonline.comoregon.gov
Personal Protective Equipment (PPE): This is the last line of defense. labmanager.com For this compound, appropriate PPE would include safety goggles or a face shield, a lab coat, and chemical-resistant gloves. The specific glove material should be selected based on its resistance to fluorinated aromatic compounds. labmanager.comstanford.edu
Prepare for Emergencies: This involves establishing procedures for handling spills, accidental exposures, and other emergencies. oregon.gov This includes ensuring that safety showers, eyewash stations, and appropriate spill kits are readily accessible.
The following table outlines a risk assessment and control plan for a hypothetical laboratory procedure involving this compound.
| Step/Task | Potential Hazard | Risk Assessment (Severity/Likelihood) | Control Measures |
|---|---|---|---|
| Weighing and Transfer | Inhalation of vapors, dermal contact | Moderate/Possible | Perform in a chemical fume hood. Wear safety goggles, lab coat, and appropriate chemical-resistant gloves. |
| Reaction Setup (at room temp) | Dermal contact from splashes, inhalation of vapors | Moderate/Possible | Perform in a chemical fume hood. Use secondary containment. Ensure all glassware is properly secured. Wear appropriate PPE. |
| Reaction Under Heat | Increased vapor pressure leading to higher inhalation risk, potential for thermal decomposition to hazardous byproducts (e.g., HF) | High/Possible | Perform in a chemical fume hood with the sash at the lowest practical height. Use a sealed reaction vessel with appropriate pressure relief. Monitor reaction temperature closely. Have appropriate emergency quench materials ready. |
| Work-up and Purification | Dermal and inhalation exposure during extraction, chromatography, etc. | Moderate/Possible | Conduct all steps within a chemical fume hood. Wear appropriate PPE. Use closed or contained systems where feasible. |
| Waste Disposal | Improper disposal leading to environmental contamination and potential exposure | Low/Likely (if not managed) | Collect all waste in clearly labeled, sealed containers. Dispose of as hazardous chemical waste according to institutional and regulatory guidelines. |
Future Research Directions and Challenges for 2 2,3 Difluorophenyl Ethanol
Emerging Synthetic Methodologies for 2-(2,3-Difluorophenyl)ethanol and its Analogues
The development of efficient, selective, and sustainable synthetic routes is paramount for the broader application of this compound and its analogues. Future research is trending away from traditional, often harsh, chemical methods towards more sophisticated and greener alternatives.
Emerging strategies include biocatalysis, which utilizes enzymes like ketoreductases (KREDs) for the asymmetric reduction of precursor ketones. researchgate.net For instance, the enzymatic reduction of substituted 2-chloro-1-phenylethanones has been shown to produce chiral alcohols with high enantiomeric excess (>99.9%) and at high substrate concentrations (up to 500 g/L), demonstrating industrial viability. acs.orgresearchgate.net This approach offers a green and efficient alternative to methods requiring toxic metal catalysts. researchgate.net
Other modern synthetic approaches gaining traction include photoredox catalysis, electrocatalysis, and mechanochemistry. mdpi.comunisi.it These methods can facilitate C-H activation, eliminating the need for pre-functionalized substrates and often proceeding under milder conditions. mdpi.com Mechanochemical methods, in particular, offer a path to solvent-free reactions, significantly reducing the environmental impact (E-factor) compared to traditional solution-based syntheses. rsc.org For example, solid-state nucleophilic aromatic fluorination (SNAr) reactions using ball-milling have been developed, which are substantially more eco-friendly than conventional approaches that use high-boiling toxic solvents. rsc.org Microwave-assisted halogen exchange (HALEX) reactions also present an energy-efficient route for producing fluorinated aromatic compounds. google.com
The synthesis of analogues is also a key research area. Methods for creating derivatives often involve multi-step procedures starting from building blocks like 1,2-difluorobenzene (B135520) or 3,4-difluorobenzaldehyde (B20872) to create complex intermediates for pharmaceuticals like Ticagrelor. google.comjocpr.com The challenge lies in developing more streamlined, cost-effective, and diastereoselective syntheses to access a wider library of analogues for screening. google.comd-nb.info
Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies
| Methodology | Advantages | Challenges & Research Focus | Key Compound Examples |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established, versatile. | Often requires harsh reagents, toxic solvents, multi-step processes, poor stereoselectivity. google.com | 2-Chloro-1-(3,4-difluorophenyl)ethanone (B1661966) google.com |
| Biocatalysis (e.g., KREDs) | High enantioselectivity (>99.9% ee), mild reaction conditions, green and environmentally sound. researchgate.netacs.org | Enzyme stability, substrate scope, process optimization for industrial scale. researchgate.net | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol acs.orgresearchgate.net |
| Mechanochemistry | Solvent-free, reduced waste (low E-factor), rapid reaction times. rsc.org | Scalability, developing room-temperature protocols, optimizing workup procedures. rsc.org | N-heteroaryl fluorides rsc.org |
| Photocatalysis/Electrocatalysis | C-H activation, use of sustainable energy sources (light, electricity). mdpi.com | Catalyst cost and stability, substrate specificity. mdpi.com | Fluorinated aromatic compounds mdpi.com |
| Microwave-Assisted Synthesis | Energy efficient, rapid heating, faster reaction rates. google.com | Vessel design for simultaneous cooling, control of byproducts. google.com | Fluoroaromatic compounds via HALEX google.com |
Exploration of Novel Biological Targets for this compound Derivatives
Derivatives of fluorinated phenylethanols are pivotal intermediates in the synthesis of pharmaceuticals, where the fluorine atoms can enhance metabolic stability and lipophilicity, crucial properties for drug design. acs.org While this compound itself is primarily a building block, its derivatives hold potential for interacting with novel biological targets. americanelements.com
Future research will likely focus on synthesizing libraries of derivatives and screening them against a wide array of biological targets. The structural motif is present in compounds designed for various therapeutic areas, including anticoagulants, and could be adapted for others like neurological and inflammatory conditions. For example, novel derivatives of 2-indolinone and nicotinonitrile containing fluorinated phenyl groups have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. brieflands.commdpi.com Similarly, new antituberculosis agents based on riminophenazine derivatives with dihalogen-substituted phenyl groups have shown potent activity. mdpi.com
The search for novel targets involves moving beyond known applications. By modifying the core structure—for instance, by creating thio-analogues or attaching different heterocyclic moieties—researchers can explore new interactions with enzymes and receptors. d-nb.info The development of tetrahydrothieno[2,3-c]pyridine derivatives as P21-activated kinase 1 (PAK1) inhibitors in breast cancer exemplifies this approach, where a fluorinated phenyl group is a key component of the active molecule. nih.gov A "fluorine scan," where fluorine atoms are systematically introduced into different positions of a lead compound, is a routine strategy to optimize binding affinity, bioavailability, and other pharmacokinetic properties. acs.org
Advanced Material Applications of this compound Beyond Current Scope
The unique physicochemical properties imparted by fluorine atoms—such as high thermal stability and hydrophobicity—make fluorinated compounds like this compound attractive building blocks for advanced materials. smolecule.commdpi.com While its primary use is in life sciences, there is significant potential for applications in materials science that remains largely unexplored.
Future research could investigate the incorporation of this molecule into polymers to create materials with specific thermal or mechanical properties. mdpi.comsmolecule.com The difluorophenyl group can influence polymer chain packing and intermolecular interactions, potentially leading to the development of novel fluoropolymers with tailored characteristics for specialized applications in electronics or aerospace.
Furthermore, the structure of this compound could be leveraged in the design of liquid crystals or other organic functional materials. rsc.org The polarity and rigidity of the fluorinated aromatic ring are key determinants of the mesophase behavior in liquid crystals. By designing and synthesizing analogues with different side chains attached to the ethanol (B145695) group, it may be possible to create new classes of materials for display technologies or optical sensors. There is also potential in developing protective coatings, where fluorinated compounds are known to provide water and oil repellency. mdpi.commdpi.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, from molecular design to synthesis planning. frontiersin.org For a compound like this compound, these computational tools offer several promising avenues for future exploration.
AI/ML models can accelerate the discovery of new derivatives by predicting their physicochemical and biological properties. researchgate.netresearchgate.net For instance, deep neural networks can be trained on large datasets to predict the lipophilicity (LogP) and acidity/basicity (pKa) of novel fluorinated compounds, properties that are critical for pharmaceutical development. researchgate.net This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. mdpi.com
In the realm of synthesis, AI can be used to devise novel and efficient reaction pathways, optimizing conditions to maximize yield and minimize byproducts. mdpi.com This is particularly valuable for complex, multi-step syntheses of pharmaceutical intermediates. Furthermore, AI models are being developed to predict the toxicity and environmental fate of new chemical entities, enabling a "benign-by-design" approach. researchgate.netacsgcipr.org This can help researchers avoid developing compounds that might later be flagged for environmental persistence or adverse health effects. For materials science applications, AI is already being used to accelerate the discovery of new inorganic materials, and similar techniques could be applied to predict the properties of novel organic materials derived from this compound. acs.org
Table 2: Applications of AI/ML in this compound Research
| Research Area | AI/ML Application | Potential Impact |
|---|---|---|
| Drug Discovery | Predicting bioactivity, ADME (absorption, distribution, metabolism, excretion), and toxicity. frontiersin.orgresearchgate.net | Faster identification of lead compounds; reduced late-stage failures. |
| Analogue Design | De novo design of molecules with desired properties; screening virtual libraries. frontiersin.org | Exploration of a wider chemical space; discovery of novel scaffolds. |
| Synthesis Planning | Retrosynthetic analysis; prediction of reaction outcomes and optimal conditions. mdpi.com | More efficient and sustainable synthesis routes; reduced experimental costs. |
| Materials Science | Predicting material properties (e.g., thermal stability, electronic properties). acs.org | Accelerated discovery of new functional materials. |
| Safety & Environment | Predicting carcinogenicity and environmental persistence. researchgate.netacsgcipr.org | Early-stage hazard identification; design of safer, more biodegradable chemicals. |
Sustainable Development and Lifecycle Assessment for this compound Production and Use in Research
As with all chemical production, there is a growing emphasis on sustainable development and understanding the complete lifecycle of compounds like this compound. This involves implementing green chemistry principles in its synthesis and assessing its environmental impact from production to disposal. rsc.org
Future research must prioritize the development of production processes that minimize waste, avoid hazardous solvents, and are energy-efficient. nih.gov The use of biocatalysis and mechanochemistry are steps in this direction. acs.orgrsc.org The environmental impact of a chemical process can be quantified using metrics like the E-factor (Environmental Factor), which compares the weight of waste produced to the weight of the desired product. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 2-(2,3-difluorophenyl)ethanol, and how can purity be assessed?
- Methodological Answer : A widely used approach involves catalytic hydrogenation of 2,3-difluorophenyl ketone precursors using transition metal catalysts (e.g., Ru/ZrO2·xH₂O). Reaction conditions (temperature, pressure, solvent) must be optimized to minimize side reactions like over-reduction . Purification typically employs column chromatography or recrystallization. Purity assessment combines HPLC (e.g., 95–96% purity achieved in similar fluorinated compounds) and ¹H/¹³C NMR spectroscopy to confirm structural integrity . For fluorinated analogs, ¹⁹F NMR can resolve positional isomerism .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its fluorinated aromatic structure, strict PPE (gloves, goggles, lab coat) and ventilation are mandatory. Avoid skin contact; immediate rinsing with water is required upon exposure . Static discharge risks necessitate grounded equipment. Storage should be in cool, ventilated areas away from oxidizers. Waste disposal must comply with local regulations for halogenated organics .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Solubility : Tested in polar (water, ethanol) and nonpolar solvents (hexane) via gravimetric analysis.
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting/boiling points and decomposition thresholds.
- Lipophilicity : Calculate logP values using reverse-phase HPLC or shake-flask methods. Fluorine atoms increase hydrophobicity, influencing drug-likeness .
Advanced Research Questions
Q. How can catalytic conditions be optimized for the hydrogenation of 2,3-difluorophenyl ketones to ethanol derivatives?
- Methodological Answer : Systematic optimization involves:
- Catalyst Screening : Compare Ru, Pd, and Ni catalysts for activity/selectivity. Ru-based systems show higher efficiency for fluorinated substrates .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance hydrogen solubility, while acidic conditions may improve proton transfer.
- Kinetic Studies : Monitor reaction progress via GC-MS or in-situ IR to identify rate-limiting steps. Pressure and temperature gradients (e.g., 50–100°C, 1–5 bar H₂) can refine yield .
Q. What analytical techniques resolve structural isomers or stereochemical configurations in fluorinated ethanol derivatives?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers, critical for pharmaceutical intermediates .
- NOESY NMR : Detect spatial proximity of fluorine and hydroxyl groups to confirm regiochemistry.
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives, though challenging for liquids. Synchrotron sources improve resolution for low-crystallinity samples .
Q. How do fluorine substituents at the 2,3-positions influence the biological activity of ethanol derivatives?
- Methodological Answer : Fluorine enhances metabolic stability and membrane permeability. For example, in atherosclerosis drug candidates, the 2,3-difluorophenyl moiety improves target (e.g., 5-HT2C receptor) binding affinity by altering electron density and steric effects . Computational modeling (DFT, molecular docking) can predict interactions, validated via in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies mitigate contradictions in reported synthetic yields for fluorinated ethanol derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Side products (e.g., diols or ethers) may skew yield calculations. LC-MS or ²D NMR (HSQC, HMBC) identifies byproducts .
- Moisture Sensitivity : Fluorinated intermediates are hygroscopic; rigorous drying of reagents/reactors improves reproducibility .
- Catalyst Deactivation : Leaching of metal catalysts (e.g., Ru) can reduce efficacy over cycles. Inductively coupled plasma (ICP) analysis quantifies metal retention .
Methodological Tables
Q. Table 1. Comparative Catalytic Efficiency in Hydrogenation
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ru/ZrO2 | THF | 80 | 3 | 92 | |
| Pd/C | Ethanol | 60 | 5 | 78 |
Q. Table 2. Analytical Techniques for Structural Confirmation
| Technique | Application | Example Data from Evidence |
|---|---|---|
| Chiral HPLC | Enantiomeric excess (ee) determination | 95.1% purity in |
| ¹⁹F NMR | Positional isomer discrimination | Chemical shifts in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
